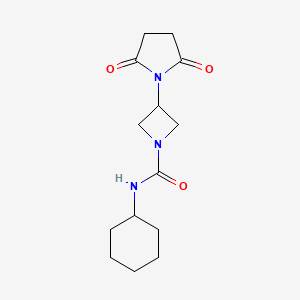

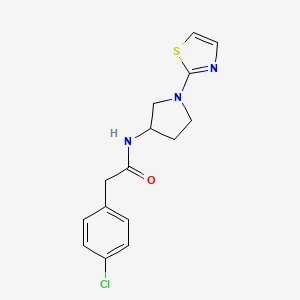

![molecular formula C7H5Cl2N3 B2888336 5,7-Dichloro-1-methyl-1H-imidazo[4,5-b]pyridine CAS No. 1823930-41-1](/img/structure/B2888336.png)

5,7-Dichloro-1-methyl-1H-imidazo[4,5-b]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5,7-Dichloro-1-methyl-1H-imidazo[4,5-b]pyridine” is a chemical compound with the CAS Number: 1823930-41-1 . It has a molecular weight of 202.04 . The IUPAC name for this compound is this compound . The compound is typically a white to yellow solid .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H5Cl2N3/c1-12-3-10-7-6(12)4(8)2-5(9)11-7/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula .

Physical And Chemical Properties Analysis

“this compound” is a white to yellow solid . . The compound should be stored in an inert atmosphere at a temperature between 2-8 degrees Celsius .

Scientific Research Applications

Synthesis and Structural Analysis

A key application of 5,7-Dichloro-1-methyl-1H-imidazo[4,5-b]pyridine is in the synthesis of 2′-Deoxyribonucleoside derivatives. These compounds have shown ADA inhibitory activity, which is significant for their potential therapeutic applications (Cristalli et al., 1994). Additionally, the vibrational spectra, X-ray, and molecular structure of this compound and its derivatives have been studied to understand their molecular behavior. Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level has provided insights into the optimised bond lengths and angles, agreeing with X-ray data, which is crucial for further chemical applications (Lorenc et al., 2008).

Chemical Synthesis Applications

This compound's utility extends to the regioselective introduction of a chlorine atom into the imidazo[4,5-b]pyridine nucleus, demonstrating its potential as a precursor for the preparation of various nucleoside analogs, which are valuable in the development of novel therapeutic agents (Itoh et al., 1982). Moreover, the halogenation of imidazo[4,5-c]pyridinones reveals the chemical reactivity of the compound under different conditions, offering pathways for synthesizing halogenated derivatives (Yutilov & Svertilova, 1994).

Potential Therapeutic Agents

The imidazo[1,2-a]pyridine scaffold, closely related to this compound, has been recognized as a "drug prejudice" scaffold due to its broad range of applications in medicinal chemistry. This includes anticancer, antimicrobial, and antiviral activities, among others. Structural modifications of this scaffold aim to discover and develop novel therapeutic agents, highlighting the importance of this compound in medicinal chemistry (Deep et al., 2016).

Safety and Hazards

The compound has been classified with the GHS06 pictogram, indicating that it is toxic . The hazard statements associated with it are H301, H311, and H331 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Mechanism of Action

Target of Action

Imidazo[4,5-b]pyridine derivatives have been evaluated as antagonists of various biological receptors, including angiotensin ii and thromboxane a2 . These receptors play crucial roles in blood pressure regulation and platelet aggregation, respectively.

Mode of Action

It’s known that imidazo[4,5-b]pyridine derivatives can interact with their targets, leading to changes in cellular functions . The specific interactions and resulting changes would depend on the exact nature of the target and the derivative’s chemical structure.

Biochemical Pathways

Given that imidazo[4,5-b]pyridine derivatives can act as antagonists of angiotensin ii and thromboxane a2 , they may influence the renin-angiotensin system and the arachidonic acid pathway, respectively. These pathways have downstream effects on blood pressure regulation and platelet aggregation.

Pharmacokinetics

The design and synthesis of bioisosteres, such as imidazo[4,5-b]pyridine derivatives, can improve selectivity, pharmacokinetics, metabolic stability, and reduce different side effects, including toxicity .

Result of Action

Imidazo[4,5-b]pyridine derivatives have been shown to exhibit various pharmacological activities, including antimicrobial and kinase inhibitory effects , which could result from their interactions with their targets.

properties

IUPAC Name |

5,7-dichloro-1-methylimidazo[4,5-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2N3/c1-12-3-10-7-6(12)4(8)2-5(9)11-7/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDRSANSMVFLCEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C(=CC(=N2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

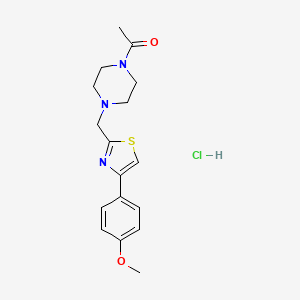

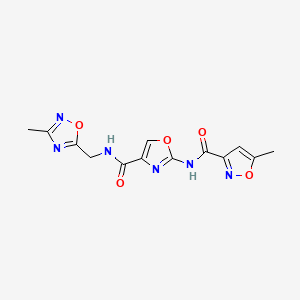

![1,3-dimethyl-8-[(2-phenylethyl)sulfanyl]-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2888255.png)

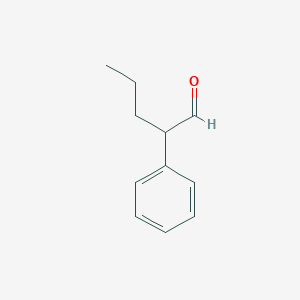

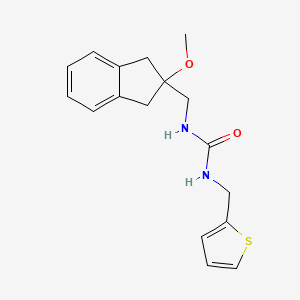

![1-[3-(Oxolan-2-ylmethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2888260.png)

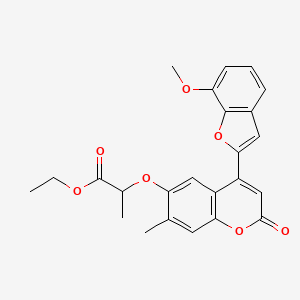

![13-(4-bromobenzyl)-8,11-dimethoxy-6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2888265.png)

![3-(4-Chloro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2888272.png)

![2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2888274.png)

![4,7-Dimethyl-2-(2-piperidin-1-ylethyl)-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2888275.png)

![N-cyclopentyl-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B2888276.png)